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Compound of Interest

Compound Name: 7-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1377934 Get Quote

An In-depth Technical Guide to 7-Bromopyrido[3,4-b]pyrazine: Properties, Synthesis, and

Applications in Drug Discovery

Abstract
7-Bromopyrido[3,4-b]pyrazine (CAS No. 1337880-74-6) is a halogenated heterocyclic

compound of significant interest to the medicinal chemistry and drug discovery sectors. The

pyrido[3,4-b]pyrazine core is recognized as a privileged scaffold, forming the basis of numerous

molecules targeting key biological pathways, particularly protein kinases[1][2]. This guide

provides a comprehensive technical overview of the chemical properties, a plausible synthetic

route, and the strategic application of 7-Bromopyrido[3,4-b]pyrazine as a versatile building

block for the synthesis of novel molecular entities. Emphasis is placed on its reactivity in

modern cross-coupling reactions, which enables the rapid diversification of the core structure

for the generation of compound libraries.

Physicochemical and Structural Properties
7-Bromopyrido[3,4-b]pyrazine is a solid aromatic compound whose core structure consists of

a fused pyridine and pyrazine ring system. The bromine atom at the 7-position is the key

functional handle for synthetic elaboration. The fundamental properties, compiled from

chemical supplier data, are summarized below[3][4][5]. Note that experimental values for

properties such as melting point are not widely reported in peer-reviewed literature at the time

of this writing.
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Property Value Source

CAS Number 1337880-74-6 [3][4][5][6]

Molecular Formula C₇H₄BrN₃ [3][4][6]

Molecular Weight 210.03 g/mol [3]

IUPAC Name 7-bromopyrido[3,4-b]pyrazine [4]

Appearance Solid (form may vary) N/A

Canonical SMILES BrC1=CC2=NC=CN=C2C=N1 [4]

InChI Key
WWFZKPQULBADCW-

UHFFFAOYSA-N
[4]

Storage Conditions Sealed in dry, 2-8°C [3]

Synthesis and Purification
While a specific, published synthesis for 7-Bromopyrido[3,4-b]pyrazine is not readily

available, a highly plausible and efficient route can be designed based on established

principles of heterocyclic chemistry[7][8]. The proposed pathway involves two primary stages:

the formation of the core pyrido[3,4-b]pyrazine ring system, followed by regioselective

bromination.

Proposed Synthetic Workflow
The logical approach begins with the condensation of a commercially available diaminopyridine

with a 1,2-dicarbonyl compound, followed by bromination.
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Step 1: Ring Formation

Step 2: Bromination
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 Electrophilic Aromatic Substitution 
 (e.g., H₂SO₄ or TFA) 

N-Bromosuccinimide (NBS)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 7-Bromopyrido[3,4-b]pyrazine.

Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Pyrido[3,4-b]pyrazine

To a round-bottom flask charged with 3,4-diaminopyridine (1.0 equiv.) is added ethanol to

form a slurry.

Aqueous glyoxal (40 wt. %, 1.1 equiv.) is added dropwise to the stirred mixture at room

temperature.

The reaction mixture is heated to reflux (approx. 80°C) and maintained for 4-6 hours, with

reaction progress monitored by Thin Layer Chromatography (TLC).

Upon completion, the mixture is cooled to room temperature, and the solvent is removed

under reduced pressure.
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The resulting crude solid is purified by recrystallization or column chromatography (e.g.,

silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrido[3,4-

b]pyrazine intermediate.

Step 2: Synthesis of 7-Bromopyrido[3,4-b]pyrazine

The pyrido[3,4-b]pyrazine intermediate (1.0 equiv.) is dissolved in a suitable solvent such as

concentrated sulfuric acid or trifluoroacetic acid under an inert atmosphere (N₂ or Ar).

The solution is cooled to 0°C in an ice bath.

N-Bromosuccinimide (NBS) (1.05 equiv.) is added portion-wise, maintaining the internal

temperature below 5°C. The choice of NBS as the brominating agent is crucial as it provides

a controlled source of electrophilic bromine, minimizing over-bromination.

After the addition is complete, the reaction is allowed to warm to room temperature and

stirred for 12-18 hours.

The reaction mixture is then carefully poured onto crushed ice and neutralized with a

saturated aqueous solution of sodium bicarbonate.

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

Purification is achieved via column chromatography to afford the final product, 7-
Bromopyrido[3,4-b]pyrazine.

Spectroscopic Characterization (Expected)
While published spectra for this specific compound are not available, its structure allows for

clear predictions of its key spectroscopic features.

¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region

(typically δ 7.5-9.5 ppm). The protons on the pyrazine ring (at positions 2 and 3) would likely

appear most downfield due to the deshielding effect of the adjacent nitrogen atoms. The

protons on the pyridine portion of the ring system (at positions 5 and 8) would appear slightly

more upfield, with their splitting patterns (doublets or singlets) dictated by their coupling

relationships.
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¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms in

the aromatic system.

Mass Spectrometry (MS): The most telling feature would be the isotopic pattern of the

molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈

49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular

ion (M⁺) and the M+2 ion, which is a definitive indicator of a monobrominated compound.

Chemical Reactivity and Derivatization
The synthetic value of 7-Bromopyrido[3,4-b]pyrazine lies in the reactivity of its carbon-

bromine bond. The electron-deficient nature of the fused aromatic system makes the C7-Br

bond an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

These reactions are cornerstones of modern medicinal chemistry, enabling the formation of

carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group

tolerance[9].

Key Cross-Coupling Reactions

Suzuki Coupling

Buchwald-Hartwig Amination

Sonogashira Coupling
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Caption: Key palladium-catalyzed cross-coupling reactions for derivatization.

Self-Validating Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar bromo-heterocyclic substrates

and provides a reliable system for generating aryl-substituted derivatives[10][11].

System Preparation (Inert Atmosphere): To a dry Schlenk tube or reaction vial, add 7-
Bromopyrido[3,4-b]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a

suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.). The use of an inert

atmosphere is critical because the Pd(0) species in the catalytic cycle is oxygen-sensitive.

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.). This

specific catalyst is chosen for its high stability and efficiency in coupling a wide range of

substrates.

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and

water. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another

crucial step to remove dissolved oxygen.

Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100°C with vigorous

stirring for 4-12 hours.

Monitoring: Progress is monitored by TLC or LC-MS by taking small aliquots from the

reaction mixture. The disappearance of the starting material (7-Bromopyrido[3,4-
b]pyrazine) indicates completion.

Work-up and Purification:

Cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.
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The crude product is then purified by flash column chromatography on silica gel to yield

the pure 7-aryl-pyrido[3,4-b]pyrazine product.

Applications in Drug Discovery
The pyrido[3,4-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly

in the development of small-molecule kinase inhibitors[1]. Kinases are a critical class of

enzymes that regulate a vast number of cellular processes, and their dysregulation is a

hallmark of many diseases, including cancer.

The strategic value of 7-Bromopyrido[3,4-b]pyrazine is its role as a versatile starting material.

By employing the robust cross-coupling methodologies described above, medicinal chemists

can rapidly generate large libraries of analogues where diverse chemical functionalities are

installed at the 7-position. This approach, known as parallel synthesis, allows for the systematic

exploration of the structure-activity relationship (SAR) around the core scaffold. The resulting

compounds can be screened in high-throughput assays against panels of kinases or other

biological targets to identify novel therapeutic leads.

Conclusion
7-Bromopyrido[3,4-b]pyrazine is a high-value chemical building block for drug discovery and

development. Its key features—a biologically relevant core scaffold and a synthetically versatile

bromine handle—make it an ideal starting point for the synthesis of novel compounds with

therapeutic potential. The reliable and well-understood reactivity of this compound in palladium-

catalyzed cross-coupling reactions ensures its continued importance in the quest for new and

effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.chemimpex.com/products/26144
https://www.bldpharm.com/products/1337880-74-6.html
https://fluorochem.co.uk/product/F457796/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB02744467_EN.htm
https://www.keyorganics.net/7-bromopyrido34-bpyrazine-1337880-74-6-c7h4brn3.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000541/
https://www.mdpi.com/1422-8599/2025/3/M2030
https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Palladium_Catalyzed_Cross_Coupling_of_2_Bromo_6_isopropylpyrazine.pdf
https://www.beilstein-journals.org/bjoc/articles/5/44
https://www.beilstein-journals.org/bjoc/articles/5/44
https://www.benchchem.com/product/b1377934#7-bromopyrido-3-4-b-pyrazine-chemical-properties
https://www.benchchem.com/product/b1377934#7-bromopyrido-3-4-b-pyrazine-chemical-properties
https://www.benchchem.com/product/b1377934#7-bromopyrido-3-4-b-pyrazine-chemical-properties
https://www.benchchem.com/product/b1377934#7-bromopyrido-3-4-b-pyrazine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1377934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

